molecular formula C9H7ClN2O B14895276 1-(6-Chloro-1H-indazol-3-yl)ethanone

1-(6-Chloro-1H-indazol-3-yl)ethanone

Cat. No.: B14895276
M. Wt: 194.62 g/mol
InChI Key: WBDHBIRKGMRULT-UHFFFAOYSA-N
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Description

1-(6-Chloro-1H-indazol-3-yl)ethanone is a heterocyclic organic compound featuring an indazole core substituted with a chlorine atom at position 6 and a ketone (ethanone) group at position 3. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. The chlorine substituent enhances lipophilicity and may influence electronic properties, while the ketone group provides a reactive site for further derivatization.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(6-chloro-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-5(13)9-7-3-2-6(10)4-8(7)11-12-9/h2-4H,1H3,(H,11,12)

InChI Key

WBDHBIRKGMRULT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-1H-indazol-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which is then cyclized to form the indazole ring. The resulting compound is then acetylated to yield 1-(6-Chloro-1H-indazol-3-yl)ethan-1-one .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-1H-indazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(6-Chloro-1H-indazol-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1H-indazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound
1-(6-Chloro-1H-indazol-3-yl)ethanone N/A Cl (C6), ethanone (C3) C₉H₇ClN₂O 194.62* Reference compound
1-(1-Methyl-1H-indazol-3-yl)ethanone 4002-83-9 CH₃ (N1), ethanone (C3) C₁₀H₁₀N₂O 174.2 Methyl at N1 instead of H; no Cl
6-Acetyl-1H-indazole 189559-85-1 ethanone (C6) C₉H₈N₂O 160.17 Ethanone at C6 instead of C3; no Cl
1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone 1312008-66-4 Br (C5), Cl (C6), ethanone (C1) C₉H₆BrClN₂O 273.51 Bromo at C5; ethanone at C1
1-(6-Nitro-1H-indazol-1-yl)ethanone N/A NO₂ (C6), ethanone (C1) C₉H₇N₃O₃ 205.17 Nitro at C6; ethanone at C1

*Calculated molecular weight based on formula C₉H₇ClN₂O.

Key Observations:
  • Substituent Position: The ethanone group at C3 in the target compound distinguishes it from analogs like 6-Acetyl-1H-indazole (ethanone at C6) and 1-(6-Nitro-1H-indazol-1-yl)ethanone (ethanone at C1). Positional changes alter electronic distribution and steric interactions, impacting reactivity and binding affinity.
  • Halogen Effects: The chlorine at C6 enhances electron-withdrawing effects compared to methyl groups (e.g., 1-(1-Methyl-1H-indazol-3-yl)ethanone). Bromine in 1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone introduces additional steric bulk and polarizability.

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